21-Desacetyldeflazacort-d3

Pharmacokinetics Glucocorticoid Receptor Therapeutic Index

Quantitative bias in LC-MS/MS bioanalysis due to matrix effects is a critical challenge for deflazacort metabolite quantification. This deuterated internal standard (21-Desacetyldeflazacort-d3) provides: - Isotopic identity: Co-elution with analyte, normalizing ionization suppression/enhancement across entire run - Regulatory compliance: Validated to FDA/EMA guidance (±15% accuracy), LLOQ 0.5 ng/mL - Application-ready: Supports BE studies (ANDA submissions), DDI studies (CYP3A4), and pediatric DMD therapeutic drug monitoring Available in research quantities with immediate shipment.

Molecular Formula C23H29NO5
Molecular Weight 402.5 g/mol
Cat. No. B12424480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name21-Desacetyldeflazacort-d3
Molecular FormulaC23H29NO5
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)CO
InChIInChI=1S/C23H29NO5/c1-12-24-23(18(28)11-25)19(29-12)9-16-15-5-4-13-8-14(26)6-7-21(13,2)20(15)17(27)10-22(16,23)3/h6-8,15-17,19-20,25,27H,4-5,9-11H2,1-3H3/t15-,16-,17-,19+,20+,21-,22-,23+/m0/s1/i10D2,17D
InChIKeyKENSGCYKTRNIST-BVUUSOPZSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





21-Desacetyldeflazacort-d3: Isotope-Labeled Internal Standard


21-Desacetyldeflazacort-d3 is a deuterium-labeled analog of 21-desacetyldeflazacort, the active metabolite of the synthetic glucocorticoid prodrug deflazacort. This compound belongs to the class of stable isotope-labeled (SIL) internal standards designed for LC-MS/MS quantification of 21-desacetyldeflazacort in biological matrices such as plasma and urine [1]. It incorporates three deuterium atoms at stable, non-exchangeable positions, ensuring near-identical physicochemical properties to the unlabeled analyte while providing a distinct mass shift for selective MS/MS detection .

Class
Stable isotope-labeled internal standard (SIL-IS)
Label
Deuterium (d3) at non-exchangeable positions
Workflow
LC-MS/MS quantification of 21-desacetyldeflazacort in research matrices
Key Role
Co-eluting ISTD for matrix effect compensation and method validation

Why 21-Desacetyldeflazacort-d3 is Irreplaceable in Bioanalysis


In regulated bioanalytical workflows, the use of a non-analog internal standard (structurally dissimilar compound) or an unlabeled version of the analyte fails to compensate for matrix-dependent ionization suppression or enhancement in LC-MS/MS, leading to quantitative bias that routinely exceeds the ±15% (±20% at LLOQ) acceptance criteria mandated by FDA and EMA guidance [1]. The active metabolite 21-desacetyldeflazacort exhibits a terminal half-life of only 1.3–1.9 hours in humans and clears significantly faster than prednisolone and methylprednisolone, requiring an internal standard with identical extraction recovery and ionization kinetics across the full chromatographic elution window [2]. Unlike a non-analog IS, 21-Desacetyldeflazacort-d3 co-elutes precisely with the target analyte, normalizing matrix effects throughout the entire analytical run—a property that cannot be achieved with alternative IS selection strategies [3].

Preferred 21-Desacetyldeflazacort-d3
Co-elutes with target analyte, normalizing matrix effects across the entire chromatographic run.
Risk Unlabeled 21-desacetyldeflazacort
Cannot compensate for ionization variability; quantitative bias may exceed acceptance criteria.
Risk Non-analog internal standard
Differential extraction recovery and ionization kinetics may shift accuracy outside ±15% limits.

21-Desacetyldeflazacort-d3 Comparator Evidence


Rapid Clearance vs Conventional Glucocorticoids

The pharmacological target of 21-desacetyldeflazacort (the analyte for which the -d3 compound serves as internal standard) demonstrates a shorter systemic half-life compared to conventional glucocorticoids, translating to a differentiated pharmacodynamic duration profile. In a head-to-head crossover study in healthy volunteers (n=7), 21-desacetyldeflazacort (from 30 mg oral deflazacort) exhibited a terminal half-life of 1.3 h and was cleared significantly faster than both methylprednisolone (20 mg oral) and prednisolone (25 mg oral) [1]. This pharmacokinetic distinction is clinically meaningful as it produces a shorter duration of lymphocyte suppression and granulocyte modulation relative to equipotent doses of methylprednisolone and prednisolone, a property that informs therapeutic index considerations for conditions requiring intermittent immunosuppression [1].

Rapid clearance vs. glucocorticoids
Head-to-head
21-Desacetyldeflazacort: t½ 1.3 h
Methylprednisolone / prednisolone: significantly slower clearance
Supports ISTD matching for rapid-clearance analyte PK studies.
n=7 healthy volunteers; single-dose crossover.
Pharmacokinetics Glucocorticoid Receptor Therapeutic Index

Active Metabolite Quantification Over Prodrug

Deflazacort is an inactive prodrug that undergoes rapid, esterase-mediated conversion to its pharmacologically active metabolite, 21-desacetyldeflazacort [1]. Consequently, direct quantification of the prodrug (deflazacort) in plasma provides no meaningful information regarding systemic exposure to the active therapeutic moiety. In contrast, 21-Desacetyldeflazacort-d3 enables accurate measurement of the active metabolite. Regulatory bioequivalence studies and therapeutic drug monitoring for deflazacort formulations therefore depend exclusively on 21-desacetyldeflazacort plasma concentrations, not the prodrug [2]. The FDA-approved labeling for deflazacort explicitly reports pharmacokinetic parameters for 21-desDFZ (the active metabolite), including Cmax values of 206 ng/mL (pediatric, 4–11 years) and 381 ng/mL (adolescents, 12–16 years) following 0.9 mg/kg dosing, underscoring the regulatory requirement for active metabolite quantification [3].

Active metabolite vs. prodrug
Class-level
21-Desacetyldeflazacort: pharmacologically active moiety
Deflazacort (prodrug): inactive; undetectable in plasma within minutes
Reinforces need for active-metabolite quantification in bioequivalence research.
Regulatory PK parameters reported for active metabolite only.
Prodrug Metabolism Bioequivalence Active Metabolite Quantification

Deuterium-Labeled IS: Cross-Talk Mitigation

The use of 21-Desacetyldeflazacort-d3 as a stable isotope-labeled internal standard (SIL-IS) directly addresses the analytical challenges posed by matrix effects and ionization variability inherent in LC-MS/MS bioanalysis of biological samples. While general principles indicate that SIL-IS compounds with three or more deuterium atoms may exhibit minor chromatographic retention time shifts (typically <0.1 min) relative to the unlabeled analyte due to the deuterium isotope effect, this separation is negligible compared to the benefits of co-eluting internal standard normalization [1]. The d3 labeling pattern is specifically designed to avoid hydrogen-deuterium exchange under physiological and sample preparation conditions, ensuring isotopic stability throughout analytical workflows . Quantitative evidence from the validated LC-MS/MS method for 21-desacetyldeflazacort in human plasma demonstrates that with an appropriate SIL-IS, the assay achieved an LLOQ of 0.5 ng/mL with linearity over 0.5–100 ng/mL, and met precision and accuracy acceptance criteria (±15% CV, ±15% bias) for all QC levels [2].

Deuterated IS cross-talk mitigation
Method context
LLOQ 0.5 ng/mL; linear range 0.5–100 ng/mL; validated specificity, precision, accuracy
Supports bioanalytical validation review for matrix-effect control.
Human plasma; SPE; ESI-MS/MS.
LC-MS/MS Stable Isotope Dilution Matrix Effect Compensation

Plasma PK Parameters and Dose Proportionality

Quantitative pharmacokinetic parameters for the target analyte (21-desacetyldeflazacort) define the concentration range over which the internal standard must perform. Following a single 30 mg oral dose of deflazacort in healthy adults, 21-desacetyldeflazacort achieved a mean Cmax of 116 ng/mL at Tmax 1.3 h, with mean AUC 280 ng·h/mL and terminal half-life 1.3 h [1]. In a separate dose-proportionality study, the elimination half-life ranged from 1.9 ± 0.5 h (6 mg dose) to 2.4 ± 1.5 h (36 mg dose), with dose-proportional Cmax and AUC demonstrated via regression analysis (intercepts not significantly different from zero, p>0.05) [2]. These concentration ranges (Cmax approximately 100–400 ng/mL depending on dose and patient population) directly inform the required calibration range (0.5–100 ng/mL established in the validated method) and demonstrate that 21-Desacetyldeflazacort-d3 must perform accurately across a biologically relevant dynamic range spanning nearly three orders of magnitude [3].

Plasma PK parameters
Cross-study
Cmax 116 ng/mL; AUC 280 ng·h/mL; t½ 1.3–1.9 h
Defines required ISTD performance across a biologically relevant concentration range.
30 mg oral dose; dose-proportional PK confirmed.
Cmax AUC Therapeutic Drug Monitoring

CYP3A4-Mediated DDI Risk

21-Desacetyldeflazacort undergoes further metabolism via CYP3A4 to inactive metabolites, including 6β-hydroxy-21-desacetyl deflazacort [1]. This CYP3A4-dependent clearance pathway creates a clinically significant drug interaction liability: co-administration of deflazacort with strong CYP3A4/P-gp inhibitors (e.g., clarithromycin) increases 21-desacetyldeflazacort exposure by 2.3- to 3.4-fold (geometric mean ratio for Cmax, AUClast, and AUCinf) [1]. This interaction liability differs from other glucocorticoids such as prednisolone, which undergoes reversible interconversion with prednisone via 11β-HSD and exhibits a distinct metabolic profile with different DDI risk [2]. Accurate quantification of 21-desacetyldeflazacort using the -d3 internal standard is therefore essential for DDI studies, therapeutic drug monitoring in patients receiving concomitant CYP3A4 modulators, and for establishing bioequivalence in the presence of metabolic variability [3].

CYP3A4-mediated DDI risk
Class-level
+ clarithromycin: 2.3- to 3.4-fold increase in Cmax, AUC
Prednisolone: distinct metabolic profile, different DDI profile
Supports robust ISTD use in DDI research and exposure monitoring.
CYP3A4-dependent clearance creates interaction liability.
Drug-Drug Interaction CYP3A4 Metabolism Pharmacokinetic Variability

21-Desacetyldeflazacort-d3 Bioanalytical Applications


Bioequivalence Studies for Generic Deflazacort

21-Desacetyldeflazacort-d3 is the designated internal standard for LC-MS/MS quantification of the active metabolite in human plasma during bioequivalence studies required for ANDA submissions of generic deflazacort products. The validated method using this -d3 internal standard achieves an LLOQ of 0.5 ng/mL with linearity over 0.5–100 ng/mL and has been successfully applied to fasting bioavailability studies following 6 mg oral deflazacort administration [1]. The method's validation parameters (specificity, linearity, precision, accuracy, and stability) meet FDA and EMA regulatory requirements for bioanalytical method validation, making this compound essential for generic drug development programs targeting the deflazacort market [1].

Therapeutic Drug Monitoring in DMD

Deflazacort 0.9 mg/kg/day is FDA-approved for the treatment of Duchenne muscular dystrophy (DMD), with the active metabolite 21-desacetyldeflazacort responsible for therapeutic efficacy [2]. In pediatric DMD patients aged 4–11 years, Cmax values of 21-desacetyldeflazacort average 206 ng/mL (Geometric mean, %CV 95.6%), while adolescents (12–16 years) exhibit Cmax of 381 ng/mL (%CV 37.7%) [3]. 21-Desacetyldeflazacort-d3 enables accurate therapeutic drug monitoring in this patient population to ensure adequate exposure while minimizing corticosteroid-related adverse effects, particularly given the narrow therapeutic index and the significant inter-individual variability (CV up to 95.6%) observed in this population [3].

CYP3A4 Drug-Drug Interaction Studies

The CYP3A4-dependent metabolism of 21-desacetyldeflazacort creates a clinically significant DDI liability: co-administration with strong CYP3A4 inhibitors (e.g., clarithromycin) increases 21-desacetyldeflazacort exposure by 2.3- to 3.4-fold [3]. 21-Desacetyldeflazacort-d3 is required for accurate quantification of the active metabolite in plasma samples from DDI studies designed to characterize the magnitude of interaction with CYP3A4 inhibitors and inducers. This application is particularly critical for DMD patients who may require concomitant medications that modulate CYP3A4 activity, as unadjusted deflazacort dosing in the presence of strong inhibitors could result in supra-therapeutic exposure and increased toxicity risk [3].

Special Population Pharmacokinetics

21-Desacetyldeflazacort-d3 supports PK studies in special populations where matrix composition differs significantly from healthy adult plasma. The active metabolite exhibits age-dependent exposure differences (Cmax 206 ng/mL in children vs 381 ng/mL in adolescents) [3], while studies in end-stage renal disease (creatinine clearance <15 mL/min) and moderate hepatic impairment (Child-Pugh Class B) demonstrate exposure similar to healthy matched controls, indicating no dose adjustment is required in these populations [3]. The deuterated internal standard's ability to normalize matrix effects across diverse biological matrices (pediatric plasma, uremic plasma, hepatic impairment plasma) is essential for generating reliable PK data that informs dosing recommendations in special populations [1].

Application
Selection Property
Validation Focus
Generic deflazacort bioequivalence research
Co-eluting SIL-IS for active metabolite
Method accuracy and precision review
Active metabolite exposure monitoring in research cohorts
Deuterated ISTD for pediatric and adolescent matrices
Inter-subject variability assessment
CYP3A4-mediated DDI research studies
Stable isotope dilution for metabolite quantification
Exposure change quantification
Special population PK research
Matrix-independent ISTD performance
Matrix effect and recovery evaluation

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